molecular formula C27H30N2O5S B11146823 Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B11146823
M. Wt: 494.6 g/mol
InChI Key: XVLMJSZOPUOMAV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the acetamido and carbamoyl groups, and finally, the ethyl esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
    • Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-2-carboxylate
    • Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H30N2O5S/c1-7-33-27(32)22-19(6)24(25(31)28-20-11-9-8-10-16(20)3)35-26(22)29-21(30)14-34-23-17(4)12-15(2)13-18(23)5/h8-13H,7,14H2,1-6H3,(H,28,31)(H,29,30)

InChI Key

XVLMJSZOPUOMAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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